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Introduction

The ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence

SIINFEKL, is a cornerstone of immunological research.[1] As the immunodominant epitope of

chicken ovalbumin for C57BL/6 mice, this octapeptide is presented by the Major

Histocompatibility Complex (MHC) class I molecule H-2Kb.[2][3][4][5] Its high affinity for H-2Kb

and the potent CD8+ T-cell response it elicits have established SIINFEKL as a critical model

antigen.[6][7] This guide provides an in-depth overview of the core immunological principles,

quantitative data, and experimental protocols associated with the use of SIINFEKL in studying

adaptive immunity, tailored for researchers, scientists, and professionals in drug development.

The Immunobiology of SIINFEKL: From Antigen
Presentation to T-Cell Activation
The utility of SIINFEKL as a model antigen stems from its precise and powerful interaction with

the adaptive immune system, allowing for the detailed dissection of the MHC class I antigen

presentation pathway and the subsequent activation of cytotoxic T lymphocytes (CTLs).[1]

MHC Class I Antigen Processing and Presentation
The presentation of the SIINFEKL epitope on the cell surface is the culmination of a highly

regulated intracellular process. This pathway ensures that the immune system can detect and

eliminate virally infected or cancerous cells by surveying the proteins being synthesized within

them.[6]
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Antigen Generation: For endogenous proteins like ovalbumin expressed within a cell (e.g., in

a tumor cell line engineered to express OVA), the protein is targeted for degradation by the

proteasome in the cytosol.[8][9] For exogenous ovalbumin taken up by professional antigen-

presenting cells (APCs) like dendritic cells (DCs), a process known as cross-presentation

occurs, where the exogenous antigen is shuttled from the endocytic pathway into the cytosol.

[8][10] The proteasome then cleaves the protein into smaller peptide fragments.[9]

ER Translocation: The resulting peptides, including SIINFEKL, are transported from the

cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen

Processing (TAP).[8][11]

Peptide Loading and Complex Formation: Within the ER, a series of chaperones, including

calreticulin and gp96, facilitate the loading of high-affinity peptides onto newly synthesized

MHC class I heavy chains associated with β2-microglobulin.[11] Peptides may be further

trimmed by the ER-associated aminopeptidase (ERAAP) to the optimal length of 8-11 amino

acids for MHC class I binding.[11] The stable SIINFEKL-H-2Kb complex is then formed.

Surface Presentation: The trimeric peptide-MHC complex is transported from the ER,

through the Golgi apparatus, to the cell surface, where it is displayed for surveillance by

CD8+ T-cells.[6][9]
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Caption: MHC Class I processing and presentation of the SIINFEKL peptide.

T-Cell Recognition and Activation
Naive CD8+ T-cells that express a T-cell receptor (TCR) specific for the SIINFEKL-H-2Kb

complex become activated upon this interaction.[1] The availability of OT-I transgenic mice,

whose CD8+ T-cells almost exclusively express a high-affinity TCR for this specific peptide-

MHC complex, has been invaluable for studying this process with high precision.[12][13][14]

Activation is a multi-signal process:
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Signal 1 (Antigen Recognition): The TCR on an OT-I CD8+ T-cell binds to the SIINFEKL-H-

2Kb complex on an APC.

Signal 2 (Co-stimulation): Co-stimulatory molecules on the APC (e.g., CD80/CD86) bind to

their receptors (e.g., CD28) on the T-cell.

Signal 3 (Cytokine Milieu): Cytokines released by the APC (like IL-12) and the T-cell itself

(like IL-2) drive proliferation and differentiation.

This cascade triggers downstream signaling pathways, including the PLCγ and MAPK

pathways, leading to T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and

the production of effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-

alpha (TNF-α).[1][12][15] These activated CTLs can then identify and eliminate any target cells

presenting the SIINFEKL-H-2Kb complex.[15]
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Caption: TCR signaling cascade upon recognition of SIINFEKL-H-2Kb.

Quantitative Data
The interactions involving the SIINFEKL peptide have been extensively quantified, providing a

baseline for numerous immunological studies.

Table 1: Binding Kinetics of SIINFEKL to H-2Kb
This table summarizes the affinity and rate constants for the binding of the SIINFEKL peptide to

the H-2Kb molecule on the cell surface.

Parameter Value Reference

Association Rate (kon) 1.627 x 107 M-1h-1 [16]

Dissociation Rate (koff) 0.0495 h-1 [16]

Binding Affinity (KD) ~10 nM [6]

Table 2: Representative T-Cell Responses to SIINFEKL
Stimulation
This table illustrates the magnitude of CD8+ T-cell responses under various experimental

conditions, demonstrating the impact of adjuvants and vaccine formulations.
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Experimental
System

Stimulation/Va
ccine

Readout Result Reference

In Vitro OT-I

Stimulation

OVA-pulsed

PECs

Cytokine

Secretion

Preferential

secretion of IFN-

γ, IL-2, TNF-α

[15]

In Vitro OT-I

Stimulation

TGF-β2 treated,

OVA-pulsed

PECs

Cytokine

Secretion

Significantly less

IFN-γ, IL-2, TNF-

α

[15]

In Vivo Peptide

Vaccination

TriVax/Poly-IC

with OVA257-

264

Tetramer+ CD8+

T-cells in blood

~10-20% of

CD8+ T-cells
[17]

In Vivo Tumor

Challenge

OVA257-264

peptide + anti-

CD40

IFN-γ+ CD8+ T-

cells

Significantly

increased vs.

peptide alone

In Vitro

Macrophage

Assay

OVA-pulsed

macrophages +

OT-I T-cells

IL-2 Secretion

(72h)
~1800 pg/ml [18]

In Vitro

Macrophage

Assay

OVA-pulsed

macrophages

(100mM Ethanol)

+ OT-I T-cells

IL-2 Secretion

(72h)

~10 pg/ml (98%

reduction)
[18]

Key Experimental Methodologies
Detailed protocols are essential for reproducibility. The following sections outline core

methodologies used in research involving the SIINFEKL peptide.

In Vivo Cytotoxicity Assay
Objective: To measure the antigen-specific killing of target cells by cytotoxic T lymphocytes in a

living animal.

Methodology:
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Target Cell Preparation: Harvest splenocytes from a naive syngeneic mouse (e.g., C57BL/6).

Peptide Pulsing: Divide the splenocytes into two populations.

Target Population: Pulse with 10 µM SIINFEKL peptide for 3 hours at 37°C.[17]

Control Population: Leave unpulsed.

Fluorescent Labeling: Label the two populations with different concentrations of a fluorescent

dye like Carboxyfluorescein succinimidyl ester (CFSE).

Target Population: Label with a high concentration of CFSE (e.g., 5 µM).[17]

Control Population: Label with a low concentration of CFSE (e.g., 0.5 µM).[17]

Injection: Mix the two labeled populations in a 1:1 ratio and inject intravenously (IV) into

immunized and control mice (1 x 107 total cells per mouse).[17]

Analysis: After 16-18 hours, harvest splenocytes from the recipient mice.[17][19] Analyze the

presence of CFSEhigh and CFSElow populations by flow cytometry.

Calculation: The percentage of specific lysis is calculated by comparing the ratio of

CFSEhigh to CFSElow cells in immunized versus naive mice. A reduction in the CFSEhigh

population indicates specific killing.[17]

Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify SIINFEKL-specific CD8+ T-cells that produce intracellular

cytokines (e.g., IFN-γ, TNF-α) upon antigen re-stimulation.[1]

Methodology:

Cell Stimulation: Prepare a single-cell suspension of splenocytes or peripheral blood

mononuclear cells (PBMCs) from immunized mice. Stimulate approximately 1-2 x 106 cells

with SIINFEKL peptide (1-10 µg/mL) for 4-6 hours at 37°C.[1][19][20]

Protein Transport Inhibition: During the last 4 hours of stimulation, add a protein transport

inhibitor such as Brefeldin A or Monensin to the culture.[1][20][21] This traps cytokines within
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the cell.

Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell

surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 15-20 minutes on ice to identify the

T-cell populations of interest.[1][22]

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells

using a formaldehyde-based buffer for ~20 minutes at room temperature.[21][22] Following

fixation, wash the cells and resuspend them in a permeabilization buffer (containing a mild

detergent like saponin) to allow antibodies to access intracellular antigens.[22][23]

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ,

anti-TNF-α) to the permeabilized cells and incubate for at least 20 minutes at room

temperature in the dark.[23]

Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend in FACS

buffer. Acquire data on a flow cytometer and analyze to determine the percentage of CD8+

T-cells producing specific cytokines.[24]
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Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
Objective: To quantify the frequency of SIINFEKL-specific, cytokine-secreting T-cells.

Methodology:
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Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine

of interest (e.g., anti-IFN-γ). Incubate overnight at 4°C.

Cell Plating: Wash the plate to remove unbound antibody and block with sterile medium

containing serum. Add a known number of splenocytes or PBMCs to each well.

Stimulation: Add SIINFEKL peptide to the appropriate wells to stimulate the cells.[25] Include

positive (e.g., mitogen) and negative (no peptide) controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time,

activated T-cells will secrete cytokines, which are captured by the antibody on the plate

membrane.

Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific

for a different epitope on the target cytokine. Incubate for ~2 hours at room temperature.

Signal Generation: Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline

phosphatase). After incubation and washing, add a substrate that precipitates upon

enzymatic cleavage, forming a visible spot.

Analysis: Once spots have formed, stop the reaction by washing with water. Air-dry the plate

and count the spots using an automated ELISpot reader. Each spot represents a single

cytokine-secreting cell.

In Vivo Immunization Protocol
Objective: To induce a robust SIINFEKL-specific CD8+ T-cell response in mice for subsequent

analysis.

Methodology:

Antigen and Adjuvant Preparation: Dissolve the SIINFEKL peptide in a sterile buffer like

PBS. To enhance the immune response, emulsify the peptide solution with an adjuvant.

Common choices include:

Complete Freund's Adjuvant (CFA): For initial priming immunization.

Incomplete Freund's Adjuvant (IFA): For booster immunizations.[26]
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TiterMax: A less inflammatory alternative to CFA.[27]

Toll-Like Receptor (TLR) agonists: Such as Poly(I:C) or CpG oligodeoxynucleotides.[17]

Immunization: Administer the peptide-adjuvant emulsion to C57BL/6 mice. A typical dose

ranges from 10 µg to 100 µg of peptide per mouse.[27] The route of administration is

commonly subcutaneous (s.c.) at the base of the tail or in the footpad.[27]

Boosting: For a stronger, more durable response, a booster immunization can be given 7 to

21 days after the primary immunization, typically using the same peptide dose but with a less

potent adjuvant like IFA.[17]

Response Analysis: At a set time point after immunization (commonly 7 days post-final

boost), the immune response can be assessed using the assays described above (e.g., ICS,

ELISpot, in vivo cytotoxicity).[17][27]

Conclusion
The OVA (257-264) peptide, SIINFEKL, is an indispensable tool in immunology.[1] Its well-

defined characteristics and the availability of specific reagents like the 25-D1.16 monoclonal

antibody and OT-I transgenic mice allow for precise and reproducible investigations into the

fundamental mechanisms of CD8+ T-cell immunity.[6][13] From dissecting antigen presentation

pathways to serving as a benchmark for novel vaccine and immunotherapy platforms,

SIINFEKL continues to be a vital component in the arsenal of researchers dedicated to

advancing our understanding of adaptive immunity.[25][28]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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